molecular formula C12H28N2S2 B13329669 3-(((2-Aminoethyl)disulfanyl)methyl)-N,N-diethylpentan-3-amine

3-(((2-Aminoethyl)disulfanyl)methyl)-N,N-diethylpentan-3-amine

Cat. No.: B13329669
M. Wt: 264.5 g/mol
InChI Key: WANSSKFTEJEAMJ-UHFFFAOYSA-N
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Description

3-(((2-Aminoethyl)disulfanyl)methyl)-N,N-diethylpentan-3-amine is a complex organic compound characterized by the presence of a disulfide bond and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((2-Aminoethyl)disulfanyl)methyl)-N,N-diethylpentan-3-amine typically involves multiple steps. One common method includes the reaction of N,N-diethylpentan-3-amine with 2-chloroethyl disulfide under basic conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the disulfide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(((2-Aminoethyl)disulfanyl)methyl)-N,N-diethylpentan-3-amine undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.

    Reduction: Dithiothreitol (DTT) or other reducing agents under mild conditions.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

3-(((2-Aminoethyl)disulfanyl)methyl)-N,N-diethylpentan-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in redox biology due to the presence of the disulfide bond.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(((2-Aminoethyl)disulfanyl)methyl)-N,N-diethylpentan-3-amine involves its interaction with various molecular targets. The disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. The aminoethyl group can interact with biological molecules, potentially affecting enzyme activity and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Aminoethylamino)propyl-dimethoxymethylsilane: Similar in having an aminoethyl group but differs in the presence of a silane group.

    3-(2-Aminoethyl)indole: Contains an aminoethyl group and an indole ring, differing in overall structure and properties.

Uniqueness

3-(((2-Aminoethyl)disulfanyl)methyl)-N,N-diethylpentan-3-amine is unique due to the combination of a disulfide bond and an aminoethyl group within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H28N2S2

Molecular Weight

264.5 g/mol

IUPAC Name

3-[(2-aminoethyldisulfanyl)methyl]-N,N-diethylpentan-3-amine

InChI

InChI=1S/C12H28N2S2/c1-5-12(6-2,14(7-3)8-4)11-16-15-10-9-13/h5-11,13H2,1-4H3

InChI Key

WANSSKFTEJEAMJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CSSCCN)N(CC)CC

Origin of Product

United States

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